2-(1H-Indol-5-yl)éthanamine

Vue d'ensemble

Description

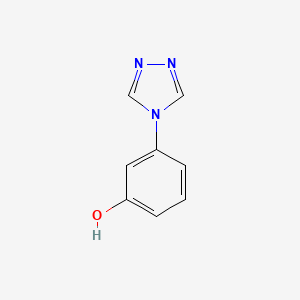

2-(1H-Indol-5-yl)ethanamine, also known as tryptamine, is an organic compound that belongs to the class of indole derivatives. It is a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. The compound is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin.

Applications De Recherche Scientifique

2-(1H-Indol-5-yl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its role in neurotransmission and its involvement in the biosynthesis of serotonin and melatonin.

Medicine: Research focuses on its potential therapeutic effects, including its use as a precursor for drugs targeting serotonin receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives have been found to interact with a variety of targets, including the orphan nuclear receptor nur77 , which is a potential therapeutic target for cancer treatment .

Mode of Action

Indole derivatives have been reported to modulate the expression and activity of nur77 , a unique transcription factor encoded by an immediate early gene . This modulation can lead to changes in cell survival and cell death, implicating it in various malignancies .

Biochemical Pathways

Indole derivatives have been known to influence a broad range of physiological and pathological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s worth noting that indole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory and analgesic activities .

Analyse Biochimique

Biochemical Properties

2-(1H-Indol-5-yl)ethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction inhibits the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, 2-(1H-Indol-5-yl)ethanamine can interact with serotonin receptors, influencing neurotransmission and mood regulation .

Cellular Effects

The effects of 2-(1H-Indol-5-yl)ethanamine on cells are profound. It influences cell signaling pathways, particularly those involving serotonin and other neurotransmitters. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-(1H-Indol-5-yl)ethanamine exerts its effects through several mechanisms. It binds to serotonin receptors, leading to changes in receptor conformation and subsequent signal transduction . This binding can result in either activation or inhibition of downstream signaling pathways, depending on the receptor subtype. Additionally, 2-(1H-Indol-5-yl)ethanamine can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and enhancing their signaling effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Indol-5-yl)ethanamine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-(1H-Indol-5-yl)ethanamine can lead to adaptive changes in cellular function, such as altered receptor sensitivity and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(1H-Indol-5-yl)ethanamine vary with dosage in animal models. At low doses, it can enhance neurotransmission and improve mood and cognitive function . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dose is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

2-(1H-Indol-5-yl)ethanamine is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into indole-3-acetaldehyde . This metabolite can further undergo oxidation to form indole-3-acetic acid, a compound involved in various physiological processes . The interaction with monoamine oxidase and other enzymes affects metabolic flux and the levels of related metabolites .

Transport and Distribution

Within cells and tissues, 2-(1H-Indol-5-yl)ethanamine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as the serotonin transporter . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-(1H-Indol-5-yl)ethanamine is critical for its function. It is primarily found in the cytoplasm but can also localize to other organelles, such as mitochondria and the nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-5-yl)ethanamine can be achieved through several methods. One common approach involves the decarboxylation of tryptophan. This process typically requires heating tryptophan in the presence of a decarboxylation catalyst, such as pyridoxal phosphate, under controlled conditions.

Another method involves the reduction of indole-3-acetaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 2-(1H-Indol-5-yl)ethanamine often involves the fermentation of tryptophan-producing microorganisms. These microorganisms are genetically engineered to overproduce tryptophan, which is then converted to 2-(1H-Indol-5-yl)ethanamine through enzymatic decarboxylation.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-Indol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.

Reduction: Reduction of the compound can yield indole-3-ethanol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: Indole-3-ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Serotonin (5-hydroxytryptamine): A neurotransmitter derived from 2-(1H-Indol-5-yl)ethanamine.

Melatonin (N-acetyl-5-methoxytryptamine): A hormone involved in regulating sleep-wake cycles, also derived from 2-(1H-Indol-5-yl)ethanamine.

Tryptophan: An essential amino acid and precursor to 2-(1H-Indol-5-yl)ethanamine.

Uniqueness

2-(1H-Indol-5-yl)ethanamine is unique due to its role as a precursor to several important biomolecules, including serotonin and melatonin. Its ability to influence neurotransmission and physiological processes makes it a compound of significant interest in both scientific research and therapeutic applications.

Propriétés

IUPAC Name |

2-(1H-indol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEWOQWOFUSKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589401 | |

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-60-7 | |

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)

![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)

![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)

![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)

![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)